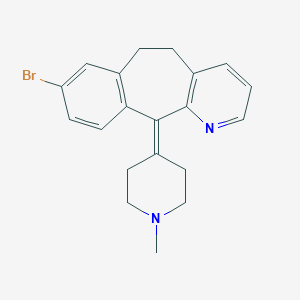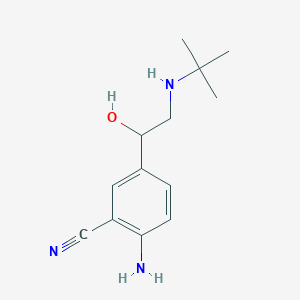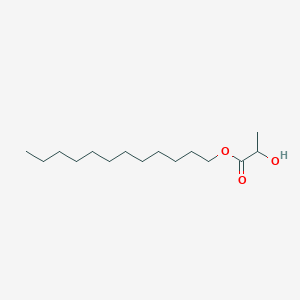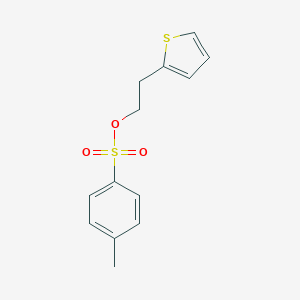
N-甲基-N-(三甲基甲硅烷基)三氟乙酰胺
描述
MSTFA is a silylating reagent used in gas chromatography/mass spectrometry applications . It is also used as a pharmaceutical intermediate and metabolite of Famprofazone in humans . Additionally, it is used in the detection of steroid hormones 17-alfa-ethynylestradiol and estrone .
Molecular Structure Analysis
MSTFA has a linear formula of CF3CON(CH3)Si(CH3)3 . Its molecular weight is 199.25 . The InChI key is MSPCIZMDDUQPGJ-UHFFFAOYSA-N .Chemical Reactions Analysis
MSTFA is used as a silylating reagent that forms volatile derivatives for GC-MS analysis . It acts as a pharmaceutical intermediate and metabolite of Famprofazone in humans .Physical And Chemical Properties Analysis
MSTFA is a liquid with a boiling point of 130-132 °C . It has a density of 1.075 g/mL at 25 °C . The refractive index is n20/D 1.38 . It’s immiscible with water .科学研究应用
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
MSTFA is widely used as a silylating agent in GC-MS analysis. It reacts with various functional groups to form volatile derivatives, which are essential for GC-MS detection . This application is particularly useful for the analysis of complex mixtures where the volatility of the analytes is crucial for their separation and identification.
Pharmaceutical Intermediate
As a pharmaceutical intermediate, MSTFA plays a role in the synthesis of various drugs. It is involved in the preparation of metabolites of certain pharmaceuticals, such as Famprofazone . Researchers utilize MSTFA to study the metabolic pathways and transformation products of these drugs.
Steroid Hormone Detection
In the field of endocrinology, MSTFA is employed for the detection of steroid hormones like 17-α-ethynylestradiol and estrone . The compound facilitates the formation of trimethylsilyl (TMS) ethers, which are more amenable to analysis by GC-MS, providing a sensitive method for hormone quantification.
作用机制
Target of Action
MSTFA is primarily used as a silylating reagent . Its primary targets are active hydrogen-containing compounds, particularly in the context of gas chromatography-mass spectrometry (GC-MS) analysis . It is also used in the detection of steroid hormones such as 17α-ethinylestradiol (EE2) and estrone .
Mode of Action
MSTFA works by converting the active hydrogen in a molecule into a stable and volatile derivative . This is achieved through a process known as silylation, where MSTFA reacts with the active hydrogen to form trimethylsilyl (TMS) derivatives .
Biochemical Pathways
The silylation process facilitated by MSTFA affects the biochemical pathways of the target molecules. By converting active hydrogen into TMS derivatives, MSTFA increases the volatility and stability of these molecules, making them more suitable for GC-MS analysis .
Pharmacokinetics
By increasing their volatility and stability, MSTFA enhances the detectability of these molecules in GC-MS analysis .
Result of Action
The primary result of MSTFA’s action is the formation of volatile and stable TMS derivatives from active hydrogen-containing compounds . This transformation allows for enhanced separation and detection of these compounds in GC-MS analysis .
Action Environment
The efficacy and stability of MSTFA can be influenced by environmental factors. For instance, the best reaction conditions for MSTFA are heating at 70 °C for 10 minutes . Additionally, MSTFA should be stored at temperatures below +30°C and used only in well-ventilated areas or outdoors due to its volatility .
安全和危害
未来方向
属性
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPCIZMDDUQPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067003 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
CAS RN |
24589-78-4 | |
| Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSTFA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of MSTFA?
A1: N-Methyl-N-(trimethylsilyl)trifluoroacetamide has the molecular formula C6H12F3NOSi and a molecular weight of 205.28 g/mol. Its structure consists of a trifluoroacetamide group attached to a nitrogen atom, which is further bonded to a methyl group and a trimethylsilyl group.
Q2: Is there any spectroscopic data available for MSTFA?
A2: While the provided articles primarily focus on MSTFA's applications, mass spectrometry data, including characteristic fragment ions, is available for MSTFA and its derivatives. For instance, the bis-trimethylsilyl derivative of cannabigerol, after reacting with MSTFA, exhibits characteristic fragment ions at m/z 337, 391, 377, and 460. []
Q3: How does MSTFA interact with its target molecules during derivatization?
A3: MSTFA acts as a silylating agent, replacing active hydrogens in polar functional groups (like alcohols, carboxylic acids, amines, and amides) with trimethylsilyl (TMS) groups. This substitution increases the volatility and thermal stability of the derivatized compounds, making them suitable for GC analysis.
Q4: What are the advantages of using MSTFA as a derivatizing agent for GC-MS analysis?
A4: MSTFA offers several advantages:
- Single-step Derivatization: MSTFA can be used for on-fiber derivatization within the thermal desorption unit, simplifying the analytical process. []
Q5: Can you provide examples of MSTFA applications in analytical chemistry?
A5: MSTFA has been widely used in various fields:
- Analysis of Endocrine Disrupting Chemicals (EDCs): It is used to derivatize and quantify EDCs like progestogens, androgens, estrogens, and phenols in environmental and biological samples. [, ]
- Drug Analysis: MSTFA enables the detection and quantification of drugs like atenolol, metoprolol, exemestane, and tizanidine in biological matrices like plasma and urine. [, , , , ]
- Forensic Toxicology: It is used to analyze drugs of abuse like cocaine, amphetamines, cannabinoids, and sedative-hypnotics in biological samples like hair, blood, and urine. [, , ]
- Food Analysis: MSTFA facilitates the determination of contaminants like 19-nortestosterone in urine and testosterone propionate residues in fishery products. [, ]
- Plant Science: It is used to quantify glycerol-3-phosphate, a crucial metabolite in plant defense mechanisms and lipid biosynthesis. []
- Material Science: MSTFA is used to analyze the composition of latent fingerprint residues, which can be crucial in forensic investigations. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)



![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

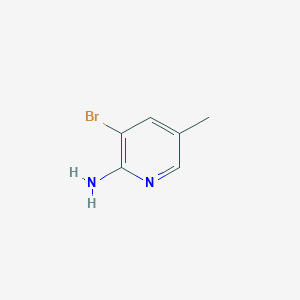
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
